molecular formula C14H12FN3O2 B4723066 1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4723066
M. Wt: 273.26 g/mol
InChI Key: DJWCSVBSEIIRBB-UHFFFAOYSA-N
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Description

1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that contains both pyrazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorobenzyl group adds to its chemical uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole-2,5-dione moiety. One common method includes:

    Formation of Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of Pyrrole-2,5-Dione: This step involves the reaction of the pyrazole intermediate with maleic anhydride under acidic or basic conditions to form the pyrrole-2,5-dione ring.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with high yields and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrrole-2,5-dione: Similar in structure but lacks the fluorobenzyl and pyrazole moieties.

    BMOE (bis-maleimidoethane): Contains the pyrrole-2,5-dione structure but differs in its overall molecular framework.

Uniqueness

1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both pyrazole and pyrrole rings, along with a fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-12-4-2-1-3-10(12)8-17-9-11(7-16-17)18-13(19)5-6-14(18)20/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWCSVBSEIIRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CN(N=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE

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